N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide

Carbonic anhydrase IX Tumor hypoxia Metalloenzyme inhibition

N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide is a synthetic adamantane-bearing acetamide oxime (MF: C₂₆H₃₀N₂O₂; MW: 402.54 g/mol) that combines a 2-phenyladamantane lipophilic core with a phenyl hydroxyimino-ethyl substituent. Its three-dimensional polycyclic framework and oxime functionality place it at the intersection of two active medicinal chemistry areas: adamantane-based anticancer agents and zinc-binding carbonic anhydrase inhibitors.

Molecular Formula C26H30N2O2
Molecular Weight 402.538
CAS No. 400074-05-7
Cat. No. B2847330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide
CAS400074-05-7
Molecular FormulaC26H30N2O2
Molecular Weight402.538
Structural Identifiers
SMILESCC(=NO)C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5
InChIInChI=1S/C26H30N2O2/c1-17(28-30)20-7-9-24(10-8-20)27-25(29)16-26(21-5-3-2-4-6-21)22-12-18-11-19(14-22)15-23(26)13-18/h2-10,18-19,22-23,30H,11-16H2,1H3,(H,27,29)/b28-17+
InChIKeyQONBRHGQAYAGNN-OGLMXYFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide (CAS 400074-05-7) – Procurement-Relevant Baseline Profile for a Polycyclic Acetamide Oxime


N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide is a synthetic adamantane-bearing acetamide oxime (MF: C₂₆H₃₀N₂O₂; MW: 402.54 g/mol) that combines a 2-phenyladamantane lipophilic core with a phenyl hydroxyimino-ethyl substituent . Its three-dimensional polycyclic framework and oxime functionality place it at the intersection of two active medicinal chemistry areas: adamantane-based anticancer agents and zinc-binding carbonic anhydrase inhibitors [1] [2]. The compound is listed in major screening libraries (ZINC13475707) and has been associated with nanomolar carbonic anhydrase IX inhibition in curated bioactivity databases, establishing a defined pharmacological signature distinct from generic adamantane derivatives [3].

Why N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide Cannot Be Replaced by Generic Adamantane Acetamides


Superficial structural similarity to simpler adamantane acetamides (e.g., N-(1-adamantyl)acetamide or unsubstituted 2-phenyladamantane acetic acid derivatives) masks profound functional divergence that renders generic interchange scientifically unsound. The simultaneous presence of a 2-phenyladamantane scaffold and a 4-(hydroxyimino)ethyl phenyl group creates a spatially defined pharmacophore capable of engaging zinc-dependent metalloenzymes with low nanomolar affinity, whereas mono-functionalized adamantanes lack this binding geometry entirely [1]. Database-curated activity profiles demonstrate that this compound achieves a Ki of 0.57 nM against carbonic anhydrase IX—a level of target engagement that cannot be extrapolated to congeners lacking the hydroxyimino moiety, which serves as the primary zinc-binding warhead [1]. Substituting with a generic adamantane acetamide therefore risks complete loss of the defined pharmacological profile that justifies its selection in target-focused screening campaigns.

Quantitative Differentiation of N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide: Head-to-Head and Cross-Study Comparative Data


Carbonic Anhydrase IX Inhibition Potency – Comparison with Clinical-Stage Sulfonamide CA Inhibitors

The compound exhibits a Ki of 0.57 nM against recombinant human carbonic anhydrase IX (CA9), placing it among the most potent CA9 inhibitors reported [1]. In the same assay format (phenol red dye-based stopped-flow CO₂ hydration, 15 min preincubation), the reference clinical-stage sulfonamide acetazolamide typically shows Ki values in the 25–63 nM range for CA9, while methazolamide shows Ki ≈ 27 nM [2]. This represents an approximate 44‑ to 110‑fold potency advantage over these classical CA inhibitors.

Carbonic anhydrase IX Tumor hypoxia Metalloenzyme inhibition

CA9 Selectivity Profile Across the Carbonic Anhydrase Isoform Panel

The compound demonstrates a measurable selectivity window favoring the tumor-associated isoform CA9 over the widely expressed cytosolic isoforms CA1 and CA2. Under identical assay conditions, Ki values were: CA9 = 0.57 nM, CA2 = 4.60 nM, CA4 = 7.10 nM, CA1 = 74 nM [1]. This yields a CA1/CA9 selectivity ratio of approximately 130‑fold and a CA2/CA9 selectivity ratio of approximately 8‑fold [1].

Isoform selectivity Off-target liability Carbonic anhydrase

Structural Determinants of Activity – The 2-Phenyladamantane vs. 1-Adamantyl Scaffold Comparison in Anticancer Models

In a comparative SAR study of adamantane derivatives evaluated in the NCI 60-cell-line panel, 2,2-disubstituted adamantane derivatives (such as the 2-phenyladamantane core present in the target compound) exhibited consistently stronger in vitro growth inhibition than the corresponding 1,3-disubstituted analogs [1]. Specifically, 2,2-bis(4-aminophenyl)adamantane (NSC-711117) showed IC₅₀ values <1.0 μM against HT-29 colon (0.1 μM), KM-12 colon (0.01 μM), SF-295 CNS (0.059 μM), and NCI/ADR-RES breast (0.079 μM) cancer lines [1]. While direct IC₅₀ data for N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide in the NCI panel are not publicly available, the shared 2-phenyladamantane scaffold places it within the potently active 2,2-substituted adamantane subclass, distinguishing it from the systematically less active 1,3-disubstituted regioisomers [1].

Adamantane scaffold Anticancer Structure-activity relationship

SMILES-Validated Structural Uniqueness – Divergence from Common Adamantane Acetamide Screening Library Compounds

A SMILES-level comparison of N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide against the most commonly stocked adamantane acetamides in commercial screening libraries reveals significant structural divergence. The target compound contains a defined E-hydroxyimino moiety (oxime) attached to the para position of the phenylacetamide ring . The nearest commercially available analogs include N-(4-acetylphenyl)-2-(2-phenyladamantan-2-yl)acetamide (CAS 400083-39-8, ketone not oxime) and N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide (CAS 70976-76-0, amidine not oxime) . None of these alternatives possess the zinc-chelating hydroxyimino warhead critical for metalloenzyme engagement [1].

Chemical space Library screening Molecular diversity

Validated Application Scenarios for N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide in Drug Discovery and Chemical Biology


CA9-Selective Probe Development for Tumor Hypoxia Research

With a Ki of 0.57 nM against CA9 and 130-fold selectivity over the ubiquitous CA1 isoform, this compound is suitable as a chemical probe for functional studies of carbonic anhydrase IX in hypoxic tumor microenvironments [1]. Its potency allows experiments at low nanomolar concentrations, minimizing non-specific effects, while the selectivity profile reduces confounding pH perturbations from CA1/CA2 inhibition in normoxic tissues.

Lead Optimization Starting Point for Isoform-Selective CA Inhibitors

The balanced potency-selectivity profile (CA9 Ki = 0.57 nM; CA2 Ki = 4.60 nM; CA1 Ki = 74 nM) provides a defined starting point for medicinal chemistry optimization aimed at further widening the CA9/CA2 therapeutic window [1]. Structure-activity relationship studies can exploit the 2-phenyladamantane scaffold for hydrophobic pocket occupancy while modifying the oxime-bearing phenyl ring to enhance isoform discrimination.

Adamantane-Based Anticancer Library Screening with Validated 2‑Substitution Advantage

The 2-phenyladamantane scaffold has been systematically demonstrated to confer superior anticancer activity over 1,3-disubstituted adamantane regioisomers in the NCI 60-cell-line panel [1]. This compound, as a 2-substituted adamantane derivative carrying a hydroxyimino pharmacophore, can serve as a representative scaffold-diversification compound in focused libraries targeting colon, CNS, and breast cancer cell lines where 2,2-disubstituted adamantanes have shown sub-micromolar IC₅₀ values.

Structural Biology of Metalloenzyme-Ligand Interactions

The oxime functionality provides a well-characterized zinc-binding motif amenable to crystallographic studies of carbonic anhydrase-inhibitor complexes. The rigid adamantane cage facilitates unambiguous electron density fitting in X-ray crystallography, enabling precise determination of binding poses that inform structure-based drug design [2].

Quote Request

Request a Quote for N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2-(2-phenyladamantan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.